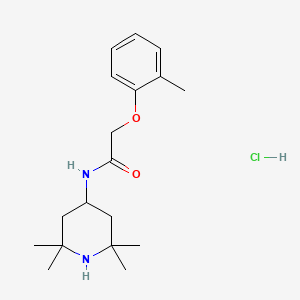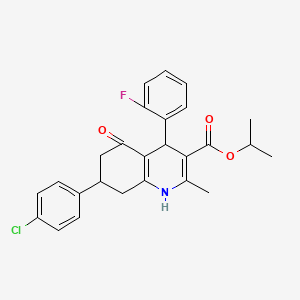
3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFA is a small molecule inhibitor that has been shown to be effective in inhibiting the activity of certain enzymes and proteins.
作用機序
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide involves the inhibition of certain enzymes and proteins. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of protein disulfide isomerase (PDI), which is involved in the folding and processing of proteins. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has also been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the folding and stabilization of certain proteins. By inhibiting the activity of these enzymes and proteins, 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide disrupts the normal cellular processes that are required for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to have various biochemical and physiological effects. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to induce apoptosis in cancer cells, which is a desirable effect for cancer treatment. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has also been shown to inhibit the growth and proliferation of cancer cells. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to have minimal effects on normal cells, which is important for reducing the side effects of cancer treatment.
実験室実験の利点と制限
One of the advantages of using 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide in lab experiments is its specificity for certain enzymes and proteins. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to selectively inhibit the activity of certain enzymes and proteins, which makes it a valuable tool for studying these molecules. However, one of the limitations of using 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide in lab experiments is its potential toxicity. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide. One potential direction is to further investigate the mechanism of action of 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide. Understanding the precise molecular interactions between 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide and its target enzymes and proteins could provide insights into the development of more effective cancer treatments. Another potential direction is to investigate the use of 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Combining 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide with other treatments could enhance its efficacy and reduce the potential for toxicity. Finally, future research could focus on the development of more potent and selective 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide analogs, which could have improved efficacy and reduced toxicity compared to the original compound.
合成法
The synthesis of 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide involves a series of chemical reactions. The starting materials for 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide synthesis are 5-bromo-2-methoxyaniline and 4-fluorobenzaldehyde. These two compounds are reacted together in the presence of acetic acid and acetic anhydride to form the intermediate product, 5-bromo-2-methoxyphenyl-4-fluorobenzylideneamine. This intermediate product is then reacted with acryloyl chloride in the presence of triethylamine to form the final product, 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide.
科学的研究の応用
3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been used in various scientific research applications. One of the most significant applications of 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide is in cancer research. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)acrylamide has been used in preclinical studies to evaluate its potential as a cancer treatment.
特性
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFNO2/c1-21-15-8-3-12(17)10-11(15)2-9-16(20)19-14-6-4-13(18)5-7-14/h2-10H,1H3,(H,19,20)/b9-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUXQZUHXPQAIR-XNWCZRBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-bromo-2-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5218102.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218116.png)

![2,2'-(8,8-dimethyl-9-oxa-1,4-diazaspiro[5.5]undecane-1,4-diyl)diacetonitrile](/img/structure/B5218134.png)
![2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B5218138.png)
![(1R*,3S*,6R*,8S*)-4-{3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5218141.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide](/img/structure/B5218150.png)
![2-{[4-(2,3-dichlorophenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5218161.png)
![1-(4-bromophenyl)-N-[4-(dimethylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5218183.png)
![N-cyclopentyl-2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5218196.png)
![6-bromo-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5218200.png)

![1-(1-benzofuran-3-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5218206.png)